rac-trans-7-Hydroxy Pramipexole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

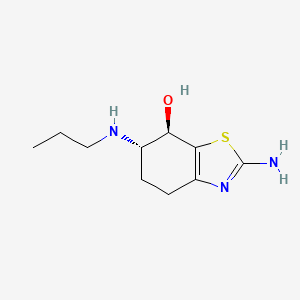

“rac-trans-7-Hydroxy Pramipexole” is a metabolite of Pramipexole . It is a partial/full D2S, D2L, D3, D4 receptor agonist, especially used as a D2-receptor agonist . This makes it one of the most classical targets in the treatment of Parkinson’s disease .

Synthesis Analysis

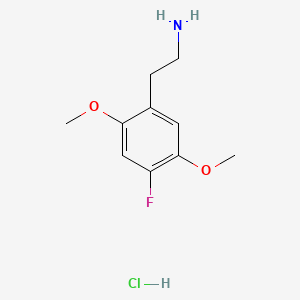

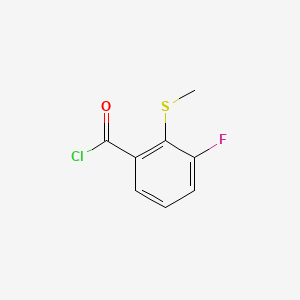

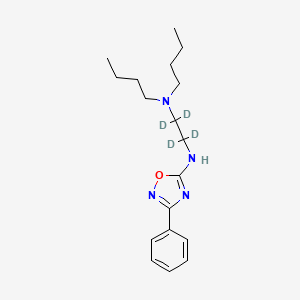

The synthesis of “rac-trans-7-Hydroxy Pramipexole” involves the compound "Tert-butyl (S)- (2-amino-4,5,6,7-tetrahydrobenzo [d]thiazol-6-yl) (propyl)carbamate" . Another synonym for this compound is "rac-trans-2-amino-6- (propylamino)-4,5,6,7-tetrahydrobenzo [d]thiazol-7-ol" .Molecular Structure Analysis

The molecular formula of “rac-trans-7-Hydroxy Pramipexole” is C10 H17 N3 O S . It has a molecular weight of 227.33 .Scientific Research Applications

Synthesis and Chemical Properties

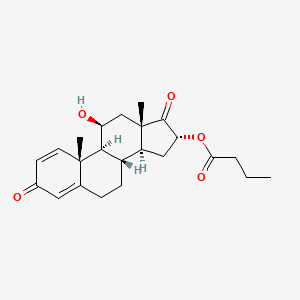

The synthesis of rac-trans-7-Hydroxy Pramipexole, also known as Rac-7-oxopramipexole, has been achieved from 1,3-cyclohexanedione through a series of chemical reactions. The process involves bromination, cyclization with thiourea, further bromination, and substitution, followed by reduction and reductive amination, culminating in oxidation to yield the final product. This synthetic route provides an impurity reference for the quality study of pramipexole, highlighting the compound's relevance in pharmaceutical chemistry and quality control processes (W. Wenfeng, 2013).

Neuroprotective Effects

Pramipexole has shown significant neuroprotective effects across various models, indicative of its potential beyond its primary use in treating Parkinson's disease and restless leg syndrome. Studies have demonstrated pramipexole's capability to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage in models of traumatic brain injury and Parkinson's disease. Its mechanisms involve the activation of the Nrf2/HO-1 signaling pathway, inhibition of mitochondrial ROS production, restoration of mitochondrial membrane potential, and modulation of apoptosis-related proteins, illustrating a multifaceted approach to neuroprotection (Mohd. Salman, H. Tabassum, S. Parvez, 2020).

Cellular Uptake and Transport

Pramipexole's pharmacokinetics involve interactions with organic cation transporters, which play a crucial role in its absorption, distribution, and elimination. The drug is transported by human OCT2 and OCT3 in a manner that impacts its bioavailability and therapeutic effects. This transport activity is particularly relevant in the drug's elimination from the kidney and distribution in the brain, providing insights into its systemic actions and potential side effects (Lei Diao, Y. Shu, J. Polli, 2010).

Antioxidative and Dopamine Agonistic Properties

Pramipexole exhibits antioxidative properties that contribute to its neuroprotective effects. These properties are partly independent of its dopaminergic agonism, with the drug accumulating in cells and mitochondria where it detoxifies reactive oxygen species. This action extends to both the active and non-active enantiomers of pramipexole, suggesting that the compound's neuroprotective effects can be attributed to its antioxidative capacity as well as its dopaminergic activity. Such findings underline the therapeutic potential of pramipexole and related compounds in neurodegenerative disorders, emphasizing the importance of targeting mitochondrial pathways for neuroprotection (R. Danzeisen, B. Schwalenstoecker, F. Gillardon, et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNDKVURLHPSSG-POYBYMJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1O)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C([C@@H]1O)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-trans-7-Hydroxy Pramipexole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)